molecular formula C17H17NO2 B14764580 Methyl 4-(m-tolyl)indoline-6-carboxylate

Methyl 4-(m-tolyl)indoline-6-carboxylate

Cat. No.: B14764580
M. Wt: 267.32 g/mol
InChI Key: WOKJRXWXWOAUMB-UHFFFAOYSA-N
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Description

Methyl 4-(m-tolyl)indoline-6-carboxylate is a heterocyclic organic compound featuring an indoline backbone (a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring). Key structural features include:

  • Ester group: A methyl ester substituent at position 6 of the indoline ring.
  • Aromatic substitution: A meta-tolyl group (3-methylphenyl) at position 4.

The indoline core distinguishes it from indole derivatives (unsaturated analogs), conferring distinct electronic and steric properties. The m-tolyl group introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl 4-(3-methylphenyl)-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C17H17NO2/c1-11-4-3-5-12(8-11)15-9-13(17(19)20-2)10-16-14(15)6-7-18-16/h3-5,8-10,18H,6-7H2,1-2H3

InChI Key

WOKJRXWXWOAUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3CCNC3=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 4-(m-tolyl)indoline-6-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the Bischler-Möhlau indole synthesis, which involves the reaction of aniline derivatives with α-haloketones .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium on carbon (Pd/C) and reaction conditions like elevated temperatures and pressures .

Mechanism of Action

The mechanism of action of Methyl 4-(m-tolyl)indoline-6-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of Methyl 4-(m-tolyl)indoline-6-carboxylate with related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Applications
This compound C₁₇H₁₇NO₂ m-Tolyl (4), methyl ester (6) ~279.33 Hypothesized enhanced stability due to indoline saturation and aromatic substitution
Methyl 6-Amino-4-indolecarboxylate C₁₀H₁₀N₂O₂ Amino (6), methyl ester (4) 190.20 Increased solubility in polar solvents due to amino group; potential pharmacophore
Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate C₁₁H₁₀ClNO₂ Chloro (4), methyl (2), methyl ester (6) 235.66 Electron-withdrawing chloro group may reduce reactivity; used in synthetic intermediates
Methyl 4-methyl-1H-indazole-6-carboxylate C₁₀H₁₀N₂O₂ Methyl (4), methyl ester (6) 190.20 Indazole core offers hydrogen-bonding sites; potential biological activity
Methyl indoline-6-carboxylate C₁₀H₁₁NO₂ Unsubstituted indoline, methyl ester (6) 177.20 Base structure for derivatization; saturated ring improves planarity

Key Differences and Implications

Indoline vs. Indole vs. Indazole
  • Indoline : Saturated nitrogen-containing ring enhances conformational flexibility and reduces aromaticity compared to indole. This may improve stability against oxidation .
  • Indazole : The presence of two adjacent nitrogen atoms enables hydrogen bonding, making it relevant in medicinal chemistry .
Substituent Effects
  • Comparable to methyl groups in other analogs (e.g., Methyl 4-methyl-1H-indazole-6-carboxylate) but with added aromatic bulk .
  • Amino vs. Chloro groups: The amino group in Methyl 6-Amino-4-indolecarboxylate enhances polarity and solubility, whereas the chloro group in Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate may stabilize the molecule via resonance but reduce reactivity .
Ester Position and Backbone Modifications
  • Position 6 esters (common in all compounds) ensure consistent metabolic stability compared to esters at positions 2 or 3 (e.g., Ethyl 5-methoxyindole-2-carboxylate in ).
  • Saturation in indoline derivatives may reduce photodegradation compared to unsaturated indoles .

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